molecular formula C29H29ClN4O4 B11424568 1-[2-(butan-2-ylamino)-2-oxoethyl]-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

1-[2-(butan-2-ylamino)-2-oxoethyl]-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11424568
M. Wt: 533.0 g/mol
InChI Key: BIMFZBOQYFYKHU-UHFFFAOYSA-N
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Description

1-[2-(butan-2-ylamino)-2-oxoethyl]-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(butan-2-ylamino)-2-oxoethyl]-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

  • Formation of the Quinazoline Core:

    • Starting with an anthranilic acid derivative, the quinazoline core is formed through cyclization reactions.
    • Common reagents include acetic anhydride and ammonium acetate under reflux conditions.
  • Substitution Reactions:

    • The introduction of the butan-2-ylamino group is achieved through nucleophilic substitution reactions.
    • Reagents such as butan-2-ylamine and appropriate catalysts are used.
  • Addition of Functional Groups:

    • The 2-chlorobenzyl and 4-methylphenyl groups are introduced via Friedel-Crafts alkylation reactions.
    • Catalysts like aluminum chloride (AlCl₃) are employed under controlled temperatures.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

  • Scaling up the reactions in large reactors.
  • Using continuous flow chemistry to enhance reaction efficiency.
  • Implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(butan-2-ylamino)-2-oxoethyl]-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas (H₂) and palladium on carbon (Pd/C) can convert certain functional groups to their corresponding reduced forms.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the aromatic rings.

Common Reagents and Conditions:

  • Oxidizing agents: KMnO₄, CrO₃
  • Reducing agents: H₂/Pd-C, sodium borohydride (NaBH₄)
  • Substitution reagents: NBS, aluminum chloride (AlCl₃)

Major Products:

  • Quinazoline N-oxides from oxidation.
  • Reduced quinazoline derivatives from reduction.
  • Halogenated quinazoline derivatives from substitution.

Scientific Research Applications

1-[2-(butan-2-ylamino)-2-oxoethyl]-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies exploring its antibacterial and anti-inflammatory properties.

    Drug Development: Researchers are examining its potential as a lead compound for developing new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of 1-[2-(butan-2-ylamino)-2-oxoethyl]-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in disease pathways, such as tyrosine kinases in cancer cells.

    Pathways Involved: It interferes with signaling pathways that regulate cell growth, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline-based drug used in cancer therapy, also targeting EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.

Properties

Molecular Formula

C29H29ClN4O4

Molecular Weight

533.0 g/mol

IUPAC Name

1-[2-(butan-2-ylamino)-2-oxoethyl]-N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide

InChI

InChI=1S/C29H29ClN4O4/c1-4-19(3)32-26(35)17-33-25-15-20(27(36)31-16-21-7-5-6-8-24(21)30)11-14-23(25)28(37)34(29(33)38)22-12-9-18(2)10-13-22/h5-15,19H,4,16-17H2,1-3H3,(H,31,36)(H,32,35)

InChI Key

BIMFZBOQYFYKHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN1C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3Cl)C(=O)N(C1=O)C4=CC=C(C=C4)C

Origin of Product

United States

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